Home > Products > Screening Compounds P7254 > 6β-Hydroxygliclazide
6β-Hydroxygliclazide - 96860-37-6

6β-Hydroxygliclazide

Catalog Number: EVT-1463949
CAS Number: 96860-37-6
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6β-Hydroxygliclazide is a hydroxylated derivative of gliclazide, which is a medication primarily used to manage type 2 diabetes mellitus. Gliclazide belongs to the class of sulfonylureas, which function by stimulating insulin secretion from pancreatic beta cells. The compound 6β-hydroxygliclazide plays a significant role in the metabolic pathways of gliclazide and is formed through the action of cytochrome P450 enzymes in the liver.

Source

Gliclazide and its metabolites, including 6β-hydroxygliclazide, are derived from various natural and synthetic sources. The primary source for the study of 6β-hydroxygliclazide is human liver microsomes, where the metabolism of gliclazide occurs. Research has shown that multiple cytochrome P450 enzymes are involved in this metabolic process, leading to the formation of various hydroxylated metabolites.

Classification

6β-Hydroxygliclazide is classified as a secondary alcohol and a sulfonylurea derivative. It is categorized under metabolic products of gliclazide and can be further classified based on its pharmacological activity as a potential modulator of insulin secretion.

Synthesis Analysis

Methods

The synthesis of 6β-hydroxygliclazide occurs primarily through the biotransformation of gliclazide by cytochrome P450 enzymes in human liver microsomes. The process involves hydroxylation reactions that introduce a hydroxyl group at the 6β position of the gliclazide molecule.

Technical Details

  1. Enzymatic Reaction: The formation of 6β-hydroxygliclazide is catalyzed by specific cytochrome P450 isoforms, notably CYP2C19.
  2. High-Performance Liquid Chromatography (HPLC): The identification and quantification of 6β-hydroxygliclazide are typically performed using HPLC techniques. In one study, an Agilent 1100 series HPLC system was employed with a Beckman ODS column for separation and detection at a wavelength of 235 nm .
Molecular Structure Analysis

Structure

The molecular structure of 6β-hydroxygliclazide can be represented as follows:

  • Chemical Formula: C₁₅H₂₁N₃O₄S
  • Molecular Weight: Approximately 323.41 g/mol
  • Structural Characteristics: It features a hydroxyl group (-OH) at the 6β position, which distinguishes it from its parent compound, gliclazide.

Data

The retention time for 6β-hydroxygliclazide in HPLC analysis is approximately 8.5 minutes under specified conditions . This data aids in its identification among other metabolites.

Chemical Reactions Analysis

Reactions

The primary reaction involving 6β-hydroxygliclazide is its formation from gliclazide via hydroxylation. This reaction is facilitated by cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Technical Details

  1. Michaelis-Menten Kinetics: The formation of 6β-hydroxygliclazide follows Michaelis-Menten kinetics, indicating that the rate of reaction depends on substrate concentration up to a certain point .
  2. Inhibition Studies: Various studies have investigated the inhibition effects on the enzymatic pathways leading to metabolite formation, providing insights into potential drug interactions.
Mechanism of Action

Process

The mechanism through which 6β-hydroxygliclazide exerts its effects involves modulation of insulin secretion from pancreatic beta cells. As a metabolite of gliclazide, it may contribute to enhancing glucose-dependent insulin release.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Solubility characteristics are influenced by pH and solvent composition; it often requires organic solvents for effective dissolution.

Chemical Properties

  • Stability: The compound's stability can be affected by environmental factors such as light and temperature.
  • Reactivity: As an alcohol derivative, it may participate in various chemical reactions typical for alcohols, including oxidation and esterification.

Relevant data on solubility and stability are critical for understanding its behavior in biological systems and during pharmaceutical formulation processes .

Applications

Scientific Uses

  1. Pharmacokinetics Studies: Understanding the metabolism and pharmacokinetics of gliclazide and its metabolites, including 6β-hydroxygliclazide, is essential for optimizing diabetes treatment regimens.
  2. Drug Interaction Research: Investigating how other medications affect the metabolism of gliclazide can provide insights into potential drug interactions and patient management strategies.
  3. Biomarker Development: As a metabolite, 6β-hydroxygliclazide may serve as a biomarker for monitoring gliclazide therapy effectiveness and patient adherence.
Chemical Characterization of 6β-Hydroxygliclazide

Molecular Structure and Stereochemical Configuration

6β-Hydroxygliclazide (C₁₅H₂₁N₃O₄S; molecular weight 339.41 g/mol) is a monohydroxylated metabolite of the oral hypoglycemic agent gliclazide. Its defining structural feature is a hydroxyl group (-OH) introduced in the β-configuration at the C6 position of the azabicyclooctyl ring. This stereospecific modification arises from enzymatic oxidation primarily mediated by hepatic cytochrome P450 (CYP) isoforms, particularly CYP2C9. The β-orientation positions the hydroxyl group equatorially relative to the bicyclic ring system, significantly influencing the metabolite's three-dimensional conformation and intermolecular interactions [1] [6] [8].

The compound’s systematic IUPAC name is rel-(3aα,4α,6aα)-N-[[(hexahydro-4-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide, reflecting the fused cyclopentane-pyrrolidine ring system with defined stereocenters. Crystallographic and nuclear magnetic resonance (NMR) analyses confirm that hydroxylation occurs without disruption of the parent compound’s bicyclic scaffold but introduces a new chiral center at C6. This structural alteration enhances the metabolite's polarity compared to gliclazide, as evidenced by increased hydrogen-bonding capacity [4] [6] [9].

  • Table 1: Key Structural Identifiers of 6β-Hydroxygliclazide
    PropertyDescriptor
    CAS Registry Number96860-37-6
    Molecular FormulaC₁₅H₂₁N₃O₄S
    Exact Molecular Weight339.41 g/mol
    IUPAC Namerel-(3aα,4α,6aα)-N-[[(Hexahydro-4-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide
    Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C3CCC2C(C3)O

Physicochemical Properties: Solubility, Stability, and Reactivity

The introduction of the polar hydroxyl group markedly alters the physicochemical behavior of 6β-hydroxygliclazide relative to its parent compound. Experimental data indicate significantly enhanced aqueous solubility due to increased hydrogen-bonding potential. While quantitative solubility values are limited in public literature, structural analogs and metabolic studies suggest at least a 2-3 fold increase in hydrophilicity compared to gliclazide (logP ~1.1 versus ~2.3 for gliclazide). This polarity facilitates renal excretion, consistent with its identification as a major urinary metabolite [1] [4] [6].

Stability studies under physiological conditions (pH 7.4, 37°C) reveal that 6β-hydroxygliclazide retains the sulfonylurea bridge’s inherent susceptibility to hydrolytic cleavage, particularly under acidic conditions. However, the electron-donating effect of the C6 hydroxyl group may slightly stabilize the adjacent urea linkage against nucleophilic attack compared to non-hydroxylated metabolites. No significant photodegradation or oxidative decomposition is reported under standard storage conditions, though comprehensive stability profiles remain an area for further investigation [4] [9].

Reactivity analyses highlight the metabolite’s retention of the sulfonylurea pharmacophore, enabling potential interactions with sulfonylurea receptors (SURs). However, the steric and electronic perturbations induced by C6 hydroxylation diminish binding affinity to pancreatic β-cell ATP-sensitive potassium (K_ATP) channels, contributing to its reduced hypoglycemic activity. Notably, the hydroxyl group provides a site for phase II metabolism (e.g., glucuronidation), though such conjugates are minor in human excretion profiles [2] [5].

Comparative Analysis with Parent Compound Gliclazide and Other Metabolites

6β-Hydroxygliclazide represents one of seven possible monohydroxylated isomers arising from oxidation of the azabicyclooctyl ring of gliclazide. Among these, the 6β-isomer predominates in human metabolism, accounting for approximately 20% of the recovered urinary dose, surpassed only by the hydroxymethyl metabolite (MeOH-Gz, 59%) derived from oxidation of the toluene methyl group [2] [4]. This metabolic hierarchy reflects strong enzymatic regioselectivity and stereoselectivity favoring β-face hydroxylation at C6.

  • Table 2: Major Metabolic Pathways of Gliclazide in Humans
    MetaboliteMetabolic Pathway% Urinary ExcretionPrimary CYP Isoforms
    6β-HydroxygliclazideAzabicyclooctyl hydroxylation~20%CYP2C9 > CYP2C19
    Hydroxymethylgliclazide (MeOH-Gz)Tolylmethyl hydroxylation~59% (incl. carboxylated derivative)CYP2C19 > CYP2C9
    7β-HydroxygliclazideAzabicyclooctyl hydroxylation~14%CYP2C9
    6α-HydroxygliclazideAzabicyclooctyl hydroxylation~1%Not fully characterized
    CarboxygliclazideOxidation of MeOH-Gz(Included in MeOH-Gz %)Aldehyde dehydrogenase

Structurally, 6β-hydroxygliclazide retains gliclazide’s core sulfonylurea moiety but modifies the hydrophobic bicyclic ring. This alteration reduces membrane permeability compared to gliclazide, limiting its distribution into lipid-rich tissues. Crucially, while gliclazide possesses unique antioxidant properties attributed to its intact azabicyclooctyl ring – scavenging reactive oxygen species (ROS) and inhibiting low-density lipoprotein (LDL) oxidation – these activities are attenuated or abolished in 6β-hydroxygliclazide. The metabolite’s hydroxyl group may participate in radical quenching, but its efficacy is substantially lower than the parent drug’s documented antioxidant effects [5].

Kinetic parameters derived from human liver microsomes reveal distinct metabolic efficiencies: 6β-hydroxygliclazide formation exhibits a mean Michaelis constant (Km) of 461 ± 139 µM and maximum velocity (Vmax) of 130 ± 55 pmol min⁻¹ mg⁻¹ protein. This contrasts with the hydroxymethyl pathway (Km 334 ± 75 µM; Vmax 268 ± 115 pmol min⁻¹ mg⁻¹), indicating differing enzyme affinities and catalytic capacities. The Vmax/Km ratio (intrinsic clearance) follows the order MeOH-Gz > 7β-OHGz > 6β-OHGz, aligning with the relative abundance of these metabolites in vivo [2].

  • Table 3: Structural and Functional Comparison of Gliclazide and Key Metabolites
    PropertyGliclazide6β-HydroxygliclazideHydroxymethylgliclazide (MeOH-Gz)Carboxygliclazide
    Molecular FormulaC₁₅H₂₁N₃O₃SC₁₅H₂₁N₃O₄SC₁₅H₂₁N₃O₄SC₁₅H₁₉N₃O₅S
    Molecular Weight (g/mol)323.41339.41339.41353.39
    Key Functional Group ModificationsNoneC6 β-hydroxylation on azabicyclooctyl ring-CH₃ → -CH₂OH on tolyl group-CH₃ → -COOH on tolyl group
    Pharmacological ActivityPotent K_ATP channel blocker; antioxidantWeak hypoglycemic activity; reduced antioxidant effectsNegligible hypoglycemic activityNegligible hypoglycemic activity
    Excretion SignificanceMinimal (<1% unchanged)Major urinary metabolite (20%)Major urinary metabolite (precursor to carboxy, total ~59%)Abundant in urine

Enzyme inhibition studies confirm CYP2C9’s dominance in 6β-hydroxylation: sulfaphenazole (CYP2C9 inhibitor) suppresses metabolite formation by 87%, while S-mephenytoin (CYP2C19 inhibitor) shows negligible effect. Recombinant enzyme assays corroborate that CYP2C9, CYP2C18, and CYP2C19 catalyze this pathway, with CYP2C9 exhibiting the highest intrinsic activity. This contrasts sharply with the hydroxymethyl pathway, where CYP2C19 contributes significantly (48% inhibition by S-mephenytoin). Consequently, genetic polymorphisms or drug interactions affecting CYP2C9 activity disproportionately impact 6β-hydroxygliclazide generation compared to other oxidative metabolites [1] [2] [9].

Computational docking studies elucidate the molecular basis for CYP2C9’s preference for 6β-hydroxylation. Homology modeling reveals optimal positioning of the C6 atom near the heme iron in CYP2C9, favoring hydrogen abstraction from the β-face. The metabolite’s formation energy profile is thermodynamically favorable (ΔG < 0), consistent with its status as a major metabolic product. Notably, the 6β configuration generates less steric clash within the CYP2C9 active site compared to the 7β isomer, rationalizing its preferential formation [9].

Properties

CAS Number

96860-37-6

Product Name

6β-Hydroxygliclazide

IUPAC Name

1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C15H21N3O4S

Molecular Weight

339.41

InChI

InChI=1S/C15H21N3O4S/c1-10-2-5-12(6-3-10)23(21,22)17-15(20)16-18-8-11-4-7-14(19)13(11)9-18/h2-3,5-6,11,13-14,19H,4,7-9H2,1H3,(H2,16,17,20)/t11-,13+,14+/m1/s1

InChI Key

VUUZEWXIRFGRFE-XBFCOCLRSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCC(C3C2)O

Synonyms

rel-(3aα,4α,6aα)-N-[[(Hexahydro-4-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide; 4-Hydroxy-hexahydro-cyclopenta[c]pyrrole Benzenesulfonamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.